Methyl 5-(difluoromethoxy)picolinate is a fluorinated pyridyl methoxy ester known for its utility in medicinal chemistry. This compound features a unique difluoromethoxy group, which enhances its biological activity and makes it a valuable intermediate in the synthesis of various pharmaceuticals. Its molecular formula is and it has a molecular weight of 203.14 g/mol .
Methyl 5-(difluoromethoxy)picolinate is classified under the category of picolinate esters, which are derivatives of picolinic acid. It is primarily sourced from chemical suppliers and research institutions that focus on synthetic organic chemistry. The compound's CAS number is 1375098-10-4, and it is recognized in databases such as PubChem and ChemicalBook .
The synthesis of methyl 5-(difluoromethoxy)picolinate typically involves several methods, with one common approach being the reaction of 5-hydroxypicolinic acid with difluoromethyl ether in the presence of a suitable base. This reaction often requires controlled conditions, including specific temperature ranges and inert atmospheres to minimize side reactions.
The molecular structure of methyl 5-(difluoromethoxy)picolinate can be represented by its canonical SMILES notation: COC(=O)C1=NC(=CC=C1)OC(F)F
. This notation highlights the ester functionality along with the difluoromethoxy group attached to the pyridine ring.
Methyl 5-(difluoromethoxy)picolinate can undergo various chemical reactions:
The mechanism of action for methyl 5-(difluoromethoxy)picolinate involves its interaction with specific biological targets. The difluoromethoxy group enhances binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzymatic activity or alteration in receptor signaling pathways, making it relevant in drug development for conditions such as inflammation and neurological disorders .
Methyl 5-(difluoromethoxy)picolinate has diverse applications in scientific research:
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: 1190931-41-9
CAS No.: